
1,1'(Dodecane-1,12-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’(Dodecane-1,12-diyl)dibenzene is an organic compound with the molecular formula C24H34. It consists of a dodecane chain (a 12-carbon alkane) with benzene rings attached at both ends. This compound is known for its unique structure and properties, making it of interest in various fields of scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’(Dodecane-1,12-diyl)dibenzene can be synthesized through a series of organic reactions. One common method involves the alkylation of benzene with a dodecane derivative. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of 1,1’(Dodecane-1,12-diyl)dibenzene may involve large-scale alkylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to achieve high purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,1’(Dodecane-1,12-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzene rings to cyclohexane rings.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of dodecanedioic acid or benzophenone derivatives.
Reduction: Formation of dodecane-1,12-diylcyclohexane.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’(Dodecane-1,12-diyl)dibenzene has diverse applications in scientific research:
Chemistry: Used as a model compound in studying alkylation and substitution reactions.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its hydrophobic and hydrophilic properties.
Mecanismo De Acción
The mechanism of action of 1,1’(Dodecane-1,12-diyl)dibenzene involves its interaction with molecular targets through hydrophobic and π-π interactions. These interactions can influence the compound’s behavior in various environments, such as biological membranes or catalytic systems. The pathways involved may include the modulation of membrane fluidity or the stabilization of transition states in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,1’(Hexane-1,6-diyl)dibenzene: A shorter alkyl chain variant with similar chemical properties but different physical characteristics.
1,1’(Octane-1,8-diyl)dibenzene: An intermediate chain length compound with properties between those of hexane and dodecane derivatives.
Uniqueness
1,1’(Dodecane-1,12-diyl)dibenzene is unique due to its longer alkyl chain, which imparts distinct physical properties such as higher melting and boiling points. This makes it particularly useful in applications requiring stability at elevated temperatures .
Propiedades
Número CAS |
5368-74-1 |
|---|---|
Fórmula molecular |
C24H34 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
12-phenyldodecylbenzene |
InChI |
InChI=1S/C24H34/c1(3-5-7-11-17-23-19-13-9-14-20-23)2-4-6-8-12-18-24-21-15-10-16-22-24/h9-10,13-16,19-22H,1-8,11-12,17-18H2 |
Clave InChI |
HPRCVSQCDUCIIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCCCCCCCCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


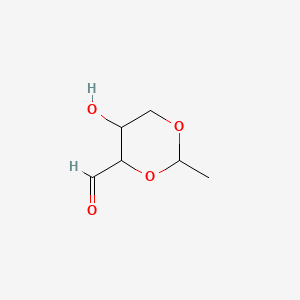

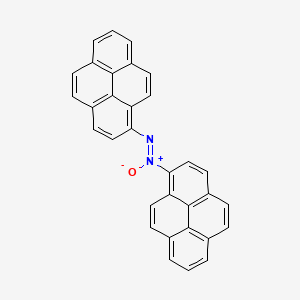
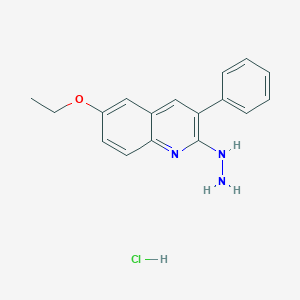

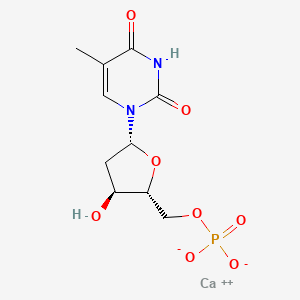
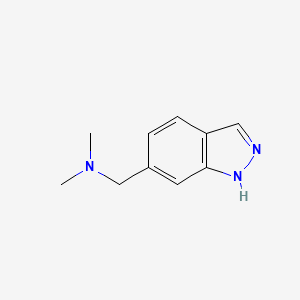
![6-methyl-4-[2-(trimethylsilyl)ethynyl]-3-Pyridinecarbonitrile](/img/structure/B13749856.png)
![Benzenemethanol, 4-(diethylamino)-alpha,alpha-bis[4-(diethylamino)phenyl]-](/img/structure/B13749866.png)
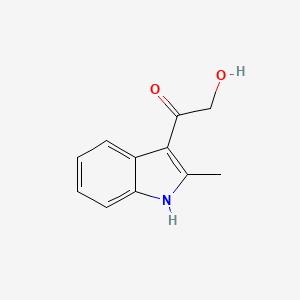
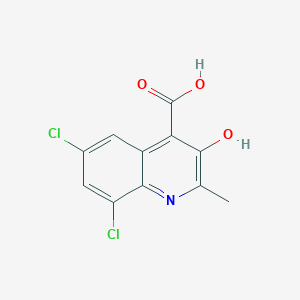
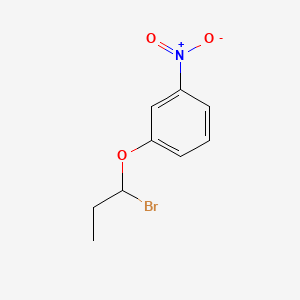
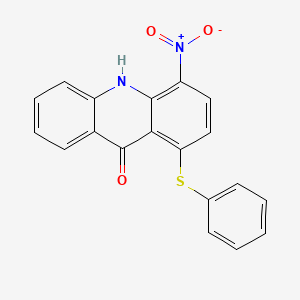
![Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13749889.png)
